molecular formula C23H18ClN7O B6567415 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide CAS No. 1005953-18-3

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide

Cat. No.: B6567415
CAS No.: 1005953-18-3
M. Wt: 443.9 g/mol
InChI Key: FRXBCMXCIABICR-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide is a complex organic compound featuring multiple heterocyclic rings, including pyrazolo[3,4-d]pyrimidine and pyrazole moieties. This compound has garnered interest in scientific research due to its potential biological and pharmacological activities.

Biochemical Analysis

Cellular Effects

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to have effects on various types of cells. For instance, some pyrazolopyrimidines have demonstrated anticancer activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenyl hydrazine with appropriate diketone or β-diketone derivatives under acidic conditions. Subsequent cyclization reactions, often facilitated by heating or the use of catalysts, lead to the formation of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of ultrasonic-assisted synthesis has also been reported to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

  • Oxidation: 2-methylbenzamide carboxylic acid.

  • Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

  • Substitution: Chloro-substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interaction with biological macromolecules.

  • Medicine: Investigated for its potential anticancer and antimicrobial properties.

  • Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Benzamide derivatives

  • Chlorophenyl compounds

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-6-3-4-9-18(14)23(32)28-20-10-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-8-5-7-16(24)11-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBCMXCIABICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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